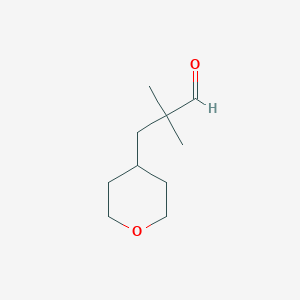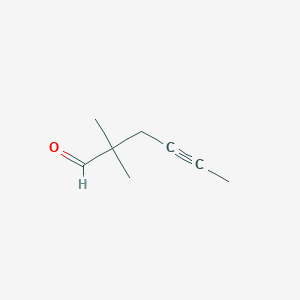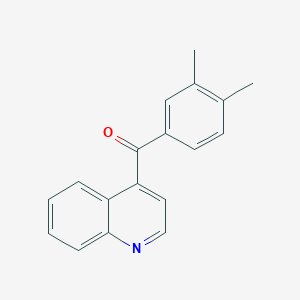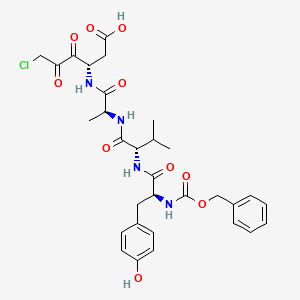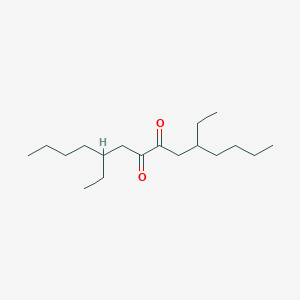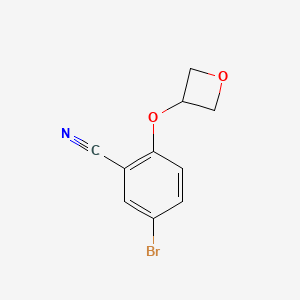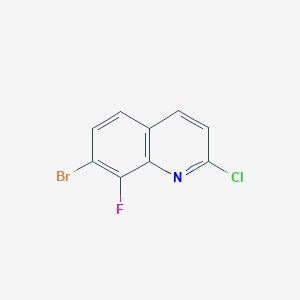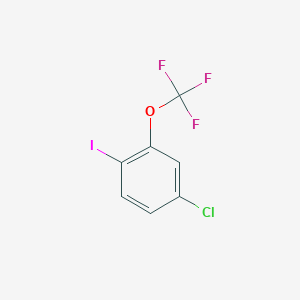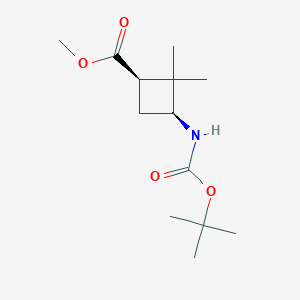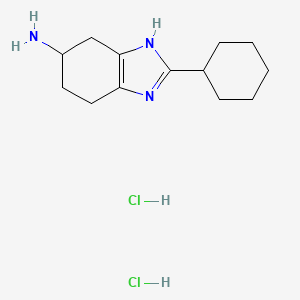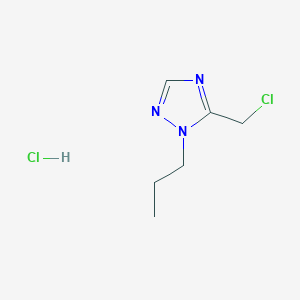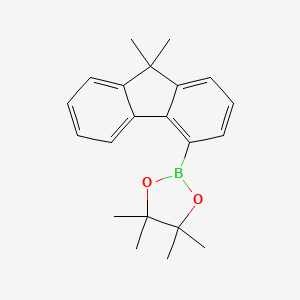
2-(9,9-Dimethyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
“2-(9,9-Dimethyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C21H25BO2 . It is a solid at 20 degrees Celsius .
Molecular Structure Analysis
The molecular structure of this compound consists of a fluorene core, which is a type of polycyclic aromatic hydrocarbon, with two methyl groups attached to one of the ring carbon atoms. Additionally, it has a dioxaborolane group attached to the 2-position of the fluorene .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 320.24 . It is a solid at 20 degrees Celsius .
科学的研究の応用
Synthesis of Luminescent Materials
This compound is utilized in the synthesis of novel pyrene-based molecules that exhibit high purity blue fluorescence. These materials show potential for use in organic light-emitting diodes (OLEDs) due to their stable blue emission properties. The synthesis involves palladium-catalyzed Suzuki coupling reactions, highlighting the compound's role in facilitating efficient bond formation between organic molecules (Jian-Yong Hu et al., 2010).
Organic Electronics and Solar Cells
The compound has been pivotal in the development of organic solar cells (OSCs) by acting as a building block for low band-gap polymers. These polymers exhibit narrow optical band gaps and high thermal stability, making them suitable for use in OSC applications. The synthesis of these copolymers involves Suzuki polycondensation, demonstrating the compound's utility in creating materials with desirable electronic properties (S. Meena et al., 2018).
Detection of Hydrogen Peroxide
Boronate ester fluorescence probes synthesized from this compound have been used for the detection of hydrogen peroxide (H2O2), a biologically relevant molecule. These probes display an "Off–On" fluorescence response to H2O2, which is crucial for various biochemical and medical applications (Emma V Lampard et al., 2018).
Nanoparticle Fabrication
It also finds applications in the fabrication of nanoparticles with enhanced brightness and emission properties. These nanoparticles are synthesized through heterodifunctional polyfluorene blocks derived from the compound and exhibit high fluorescence quantum yields. Such materials are promising for applications in bioimaging and as fluorescent markers (Christoph S. Fischer et al., 2013).
Conjugated Polyelectrolytes
Anionically functionalized polyfluorene-based conjugated polyelectrolytes synthesized using this compound offer potential for use in electro-optical devices. Their synthesis showcases the compound's versatility in creating materials with varied functional group densities, which can impact the material's electrical and optical properties (David P. Stay et al., 2013).
特性
IUPAC Name |
2-(9,9-dimethylfluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BO2/c1-19(2)15-11-8-7-10-14(15)18-16(19)12-9-13-17(18)22-23-20(3,4)21(5,6)24-22/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPUMEUHUKJHRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C4=CC=CC=C4C(C3=CC=C2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9,9-Dimethyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



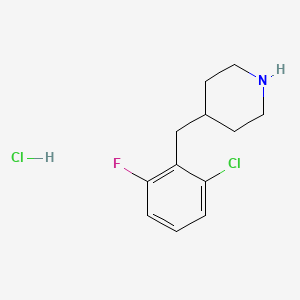
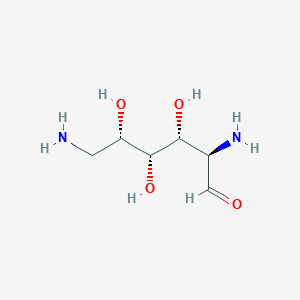
![Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459538.png)
